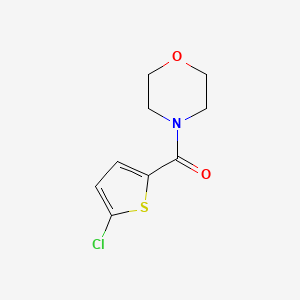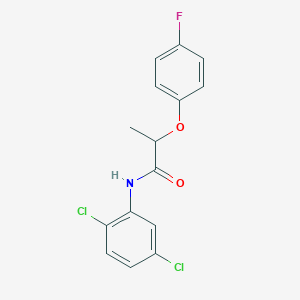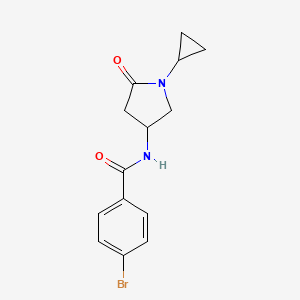![molecular formula C18H18N4O2S B2923378 2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-p-tolyl-acetamide CAS No. 799256-05-6](/img/structure/B2923378.png)
2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-p-tolyl-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-p-tolyl-acetamide” is a heterocyclic compound . It has an empirical formula of C11H11N3O3S and a molecular weight of 265.29 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11N3O3S/c1-5-3-6(2)12-9-8(5)10(17)14-11(13-9)18-4-7(15)16/h3H,4H2,1-2H3,(H,15,16)(H,12,13,14,17) . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid . Its melting point is 280 °C, at which point it decomposes . The compound’s IR (KBr) values are 1400–1600 (aromatic), 1661 (C=O, ring), 1713 (C=O), 3096, 3245 (NH) .Applications De Recherche Scientifique
Radioligand Synthesis for PET Imaging
A novel series of phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives structurally related to the chemical compound of interest, has been developed for selective ligand binding to the translocator protein (18 kDa). These compounds are designed for radiolabeling with fluorine-18, enabling in vivo imaging using positron emission tomography (PET) to study neurological and inflammatory conditions (Dollé et al., 2008).
Antimicrobial Activity
Research into novel heterocyclic compounds having a sulfamido moiety shows that derivatives of the compound demonstrate significant antibacterial and antifungal activities. These compounds are synthesized through various chemical reactions and tested against multiple strains of bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Nunna et al., 2014).
Anticancer and Antimicrobial Derivatives
The synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings starting from 2-chloro-6-ethoxy-4-acetylpyridine has been explored. These compounds exhibit good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid. Their potential as anticancer agents has also been noted, marking them as candidates for further pharmacological studies (Hossan et al., 2012).
Structural Studies and Chemical Synthesis
The compound and its derivatives have been subjects of structural studies and chemical synthesis efforts aimed at exploring their chemical properties and potential applications in medicinal chemistry. These studies involve the synthesis of various derivatives through different chemical reactions, offering insights into the compound's versatility and potential for developing new pharmaceuticals and materials (Subasri et al., 2017).
Mécanisme D'action
Target of Action
The compound “2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide”, also known as “2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-p-tolyl-acetamide” or “SMR000013648”, is a derivative of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidine derivatives have been found to inhibit a broad spectrum of targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
The compound interacts with its targets by binding to them, thereby inhibiting their activity . This interaction results in the disruption of the signaling pathways associated with these targets, leading to a decrease in the proliferation of cancer cells .
Biochemical Pathways
The affected pathways include those regulated by the above-mentioned targets . These pathways are involved in cell proliferation, survival, and differentiation . The inhibition of these pathways by the compound leads to the suppression of cancer cell growth .
Pharmacokinetics
It is mentioned that pyrido[2,3-d]pyrimidin-7(8h)-ones, a related class of compounds, were designed and synthesized as new selective orally bioavailable threonine tyrosine kinase (ttk) inhibitors . This suggests that similar compounds can be designed to have good oral bioavailability.
Result of Action
The result of the compound’s action is the inhibition of cancer cell growth . By disrupting the signaling pathways that regulate cell proliferation, survival, and differentiation, the compound can effectively suppress the growth of cancer cells .
Action Environment
Propriétés
IUPAC Name |
2-[(5,7-dimethyl-4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-10-4-6-13(7-5-10)20-14(23)9-25-18-21-16-15(17(24)22-18)11(2)8-12(3)19-16/h4-8H,9H2,1-3H3,(H,20,23)(H,19,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFRLOCJOLGAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=CC(=N3)C)C)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2,5-Dichlorophenoxy)-4-methyl-5-pyrimidinyl]-1-ethanone](/img/structure/B2923295.png)


![1,1-Dioxo-1lambda6-thiolan-3-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2923301.png)

![N-[4-[4-[(9,10-dioxoanthracen-1-yl)sulfonylamino]phenyl]phenyl]-9,10-dioxoanthracene-1-sulfonamide](/img/structure/B2923305.png)
![(4-Bromophenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2923306.png)


![3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2923311.png)
![2-(butylsulfanyl)-8,8-dimethyl-5-(5-methylthiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2923313.png)
![Ethyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B2923315.png)
![N-(4-fluorophenyl)-2-(oxo-8-phenylpyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2923317.png)
![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2923318.png)